molecular formula C7H12O3 B2951204 [(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol CAS No. 244279-85-4

[(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol

Cat. No.: B2951204
CAS No.: 244279-85-4
M. Wt: 144.17
InChI Key: NULXVOSSTBNZLA-OLQVQODUSA-N
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Description

The compound [(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol (CAS: 135637-92-2) is a bicyclic ether derivative with a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . Its structure features a 6-oxabicyclo[3.1.0]hexane core substituted with two hydroxymethyl groups at the 3-position. The stereochemistry (1R,5S) is critical for its spatial orientation, as confirmed by its InChI key (FUSRDACVJSHHNA-GOHHTPAQSA-N) . The compound is a liquid at room temperature and is primarily used in laboratory settings for synthetic and pharmacological research .

Properties

IUPAC Name

[(1R,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-3-7(4-9)1-5-6(2-7)10-5/h5-6,8-9H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULXVOSSTBNZLA-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CC1(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)CC1(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol is a bicyclic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound's structural characteristics include:

  • IUPAC Name : this compound
  • CAS Number : 244279-85-4
  • Molecular Structure : The compound features a bicyclic framework that contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs often possess antimicrobial properties. For instance, derivatives of bicyclic compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests.

Antioxidant Properties

Research has indicated that compounds with hydroxymethyl groups can exhibit antioxidant activity through mechanisms such as free radical scavenging. The presence of hydroxyl groups in this compound suggests potential for reducing oxidative stress in biological systems.

Case Study 1: Antimicrobial Evaluation

A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of bicyclic compounds similar to this compound using the disk diffusion method against several pathogens including E. coli and Staphylococcus aureus. The results showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.

CompoundPathogen TestedMIC (µg/mL)
Bicyclic Compound AE. coli32
Bicyclic Compound BStaphylococcus aureus16

Case Study 2: Antioxidant Activity Assessment

In a separate study focused on antioxidant potential, compounds structurally related to this compound were tested using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration, suggesting effective antioxidant activity.

CompoundDPPH Scavenging Activity (%)
Compound A75%
Compound B85%

The biological activities of this compound can be attributed to:

  • Hydroxymethyl Group : Enhances solubility and reactivity with biological targets.
  • Bicyclic Structure : Provides rigidity and specificity in binding to enzymes or receptors involved in microbial resistance mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related bicyclic derivatives, emphasizing differences in substituents, stereochemistry, and functional groups.

Aza-Bicyclic Analogs

(a) [(1R,5S,6R)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol (CAS: 1330003-83-2)
  • Structure : Replaces the oxygen atom in the oxabicyclo core with a nitrogen (3-aza) and introduces a methyl group at the 3-position.
  • Molecular Weight : 127.2 g/mol (vs. 114.14 for the target compound).
  • Methyl group increases lipophilicity, which may improve membrane permeability .
(b) (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (CAS: 134575-13-6)
  • Structure : Similar to the above but lacks the methyl group.
  • Molecular Weight : 113.16 g/mol (lower due to absence of methyl).

Fluorinated Derivatives

[rel-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]methanol (CAS: 1494592-28-7)
  • Structure : Replaces the oxygen bridge with two fluorine atoms at position 5.
  • Molecular Formula : C₇H₁₀OF₂ (MW: 148.15 g/mol).
  • Key Features :
    • Fluorine atoms enhance electronegativity and metabolic stability.
    • Increased molecular weight and altered solubility compared to the target compound .

Benzyl-Substituted Derivatives

(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol (CAS: 117641-39-1)
  • Structure : Incorporates a benzyloxymethyl group and an additional hydroxyl.
  • Molecular Weight : 220.26 g/mol (significantly higher due to the benzyl group).
  • Implications :
    • Benzyl group introduces aromaticity and steric bulk, which may hinder interactions with flat binding pockets.
    • Hydroxyl group provides an additional hydrogen-bonding site .

Heteroaromatic Derivatives

(1S,2S,5S)-2-(Thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane (Compound 6a) and (1R,2S,5S)-2-(Thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane (Compound 6b)
  • Structure : Thiophene substituent at position 2.
  • Key Differences: Thiophene’s sulfur atom contributes to electronic delocalization, altering reactivity. Stereochemistry (cis vs. trans) affects spatial interactions, as shown by 2D-NOESY spectroscopy .

Functionalized Analogs in Drug Development

2-[(1R,5S,6s)-6-{[(6-Fluoroquinolin-2-yl)methyl]amino}-3-azabicyclo[3.1.0]hexan-3-yl]-N-hydroxypyrimidine-5-carboxamide
  • Application : Histone deacetylase (HDAC) inhibitor with antineoplastic activity.
  • Structural Features: Combines aza-bicyclic core with fluorinated quinoline and hydroxamic acid groups.
  • Comparison : Demonstrates how functionalization of the bicyclic scaffold can target specific enzymes .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents
[(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol 135637-92-2 C₆H₁₀O₂ 114.14 2× hydroxymethyl, oxabicyclo core
[(1R,5S,6R)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol 1330003-83-2 C₇H₁₃NO 127.2 3-aza, methyl
[rel-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]methanol 1494592-28-7 C₇H₁₀OF₂ 148.15 6,6-difluoro
(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol 117641-39-1 C₁₃H₁₆O₃ 220.26 Benzyloxymethyl, hydroxyl

Q & A

Q. What are the established synthetic routes for [(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol, and what reaction conditions optimize yield?

The synthesis typically involves multi-step protocols starting from bicyclic precursors. For example, ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate derivatives can undergo hydrolysis and reduction steps. Key conditions include:

  • Cyclization : Dichloromethane under inert atmosphere at 20°C for 2 hours to form the bicyclic core .
  • Functionalization : Hydroxymethyl groups are introduced via reductive opening of epoxides or selective reduction of esters using agents like LiAlH4 .
  • Stereochemical control : Chiral catalysts (e.g., Ru-based) ensure enantiomeric purity, critical for biological activity .

Q. How is the stereochemistry of this compound verified experimentally?

Stereochemical validation relies on:

  • NMR spectroscopy : NOESY/ROESY experiments confirm spatial proximity of substituents (e.g., correlations between H-1 and H-5 protons) .
  • X-ray crystallography : Used for absolute configuration determination, as seen in related bicyclo[3.1.0]hexane derivatives .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .

Advanced Research Questions

Q. What computational methods are effective for predicting the bioactivity of this compound against viral proteases?

Molecular docking and dynamics simulations (e.g., using AutoDock Vina or GROMACS) model interactions with targets like SARS-CoV-2 3CLpro. Key steps:

  • Ligand preparation : Optimize 3D structure with Gaussian09 (DFT/B3LYP) .
  • Binding affinity analysis : MM-PBSA/GBSA calculations quantify free energy. Derivatives with C6H11NO scaffolds show ∆G values < -7 kcal/mol, indicating strong binding .
  • ADMET profiling : SwissADME predicts bioavailability and toxicity, prioritizing derivatives with LogP < 3 and TPSA < 80 Ų .

Q. How do structural modifications (e.g., substitution at the hydroxymethyl group) affect enzymatic inhibition?

Systematic SAR studies reveal:

  • Hydroxyl group replacement : Substitution with bulkier groups (e.g., tert-butyl) reduces HDAC inhibition (IC50 increases from 50 nM to >1 µM) .
  • Ring functionalization : Adding amino groups (e.g., 3-azabicyclo derivatives) enhances binding to IDH1 mutants (Ki = 12 nM vs. 120 nM for parent compound) .
  • Table : Inhibition data for select derivatives:
DerivativeTargetIC50/KiReference
3-Azabicyclo analogR132H IDH112 nM
Hydroxymethyl (parent)HDAC650 nM
tert-Butyl-substitutedHDAC61.2 µM

Q. What analytical techniques resolve contradictions in reported biological activity data?

Discrepancies often arise from impurities or stereochemical variations. Mitigation strategies include:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular integrity (e.g., [M+H]+ 387.0891 for active derivatives vs. 387.0886 for degraded samples) .
  • Kinetic solubility assays : Differentiate true activity from aggregation artifacts (e.g., PBS vs. DMSO solubility thresholds) .
  • Orthogonal assays : Validate HDAC inhibition via fluorogenic substrates (e.g., Boc-Lys-TFMCA) alongside Western blotting for acetyl-histone H3 .

Methodological Challenges

Q. How can researchers optimize reaction yields for stereospecific derivatives?

Challenges include competing epimerization and ring strain. Solutions:

  • Low-temperature protocols : Reactions at -78°C minimize racemization during nucleophilic additions .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates (e.g., 85% yield for Boc-protected 3-azabicyclo derivatives) .
  • Flow chemistry : Continuous reactors improve scalability and reduce side reactions (residence time < 10 min) .

Q. What strategies validate the compound’s role in metabolic pathways (e.g., isocitrate dehydrogenase modulation)?

  • Isotope tracing : ¹³C-glucose labeling tracks oncometabolite (2-HG) levels in AML cells treated with IDH1 inhibitors .
  • Crystallography : Co-crystal structures (PDB: 6TQZ) show direct interaction between the bicyclo core and IDH1 active site .
  • CRISPR knock-in models : Cell lines with R132H IDH1 mutations confirm target specificity via rescue experiments .

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